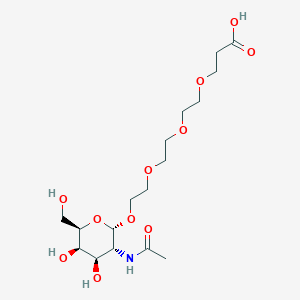
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine, also known as 4-MMPT, is an organosulfur compound that has become increasingly popular in scientific research. It is a member of the pyrimidine family of compounds and is known for its versatility in a variety of applications. This compound has been used to study the structure and function of proteins and nucleic acids, as well as its potential use in drug development.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications, including the study of proteins and nucleic acids. It has been used to study the structure and function of proteins, as well as to investigate the interactions between proteins and nucleic acids. In addition, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has also been used to study the binding of ligands to proteins, as well as to investigate the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine binds to proteins and nucleic acids through hydrogen bonding and electrostatic interactions. These interactions can result in changes in the structure and function of the protein or nucleic acid, which can then lead to changes in the activity of the protein or nucleic acid.
Biochemical and Physiological Effects
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has also been shown to have anti-inflammatory and anti-oxidant activities, as well as to have the potential to modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a relatively low toxicity. However, there are also some limitations to its use. For example, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine can be difficult to purify and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine research. For example, further research could be conducted to investigate the mechanism of action of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine and to better understand its effects on biochemical and physiological processes. In addition, further research could be conducted to determine the potential therapeutic applications of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine, as well as to investigate its potential use in drug development. Finally, further research could be conducted to investigate the potential use of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine in the synthesis of new compounds.
Métodos De Síntesis
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine can be synthesized through a three-step process. First, 4-methoxyphenylhydrazine is reacted with 5-methylthiophen-2-yl acetate in an aqueous solution of sodium hydroxide. This reaction yields 4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine. The second step involves the reaction of the amine with acetic anhydride in the presence of sodium acetate, which yields the desired 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine. Finally, the product is purified by recrystallization from methanol.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-8-15(21-10)14-9-13(18-16(17)19-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXGWUKJUWCSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)